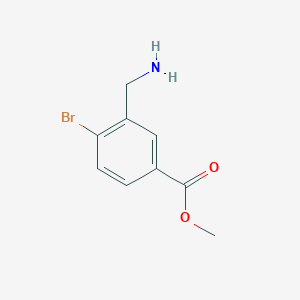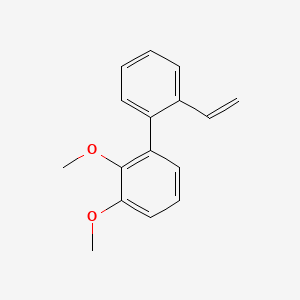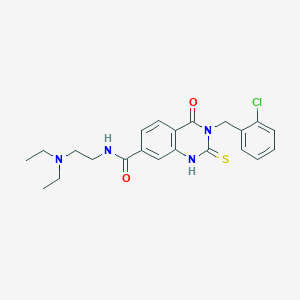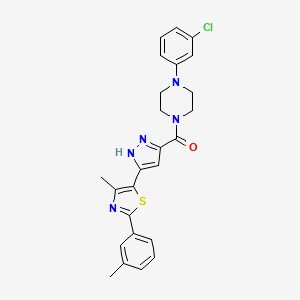
Acetic acid;2,5-dimethylhex-2-ene-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2,5-dimethylhex-2-ene-1,6-diol is a compound that combines the properties of acetic acid and a specific hexene derivative. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The hexene derivative, 2,5-dimethylhex-2-ene-1,6-diol, is an organic compound with a specific structure that includes two methyl groups and a double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,5-dimethylhex-2-ene-1,6-diol can be achieved through various synthetic routes. One common method involves the reaction of 2,5-dimethylhex-2-ene with acetic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced separation techniques, such as distillation, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2,5-dimethylhex-2-ene-1,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Acidic or basic conditions, along with appropriate nucleophiles, facilitate substitution reactions.
Major Products
The major products formed from these reactions include various esters, ethers, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetic acid;2,5-dimethylhex-2-ene-1,6-diol has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of acetic acid;2,5-dimethylhex-2-ene-1,6-diol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its hydroxyl and carboxyl groups enable it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethyl-2-hexene: A similar compound with a double bond but lacking the hydroxyl groups.
2,5-Dimethyl-1-hexene: Another isomer with the double bond in a different position.
3-Hexene, 2,5-dimethyl-: A stereoisomer with a different spatial arrangement of atoms.
Uniqueness
Acetic acid;2,5-dimethylhex-2-ene-1,6-diol is unique due to the presence of both acetic acid and hexene moieties in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H24O6 |
|---|---|
Peso molecular |
264.31 g/mol |
Nombre IUPAC |
acetic acid;2,5-dimethylhex-2-ene-1,6-diol |
InChI |
InChI=1S/C8H16O2.2C2H4O2/c1-7(5-9)3-4-8(2)6-10;2*1-2(3)4/h3,8-10H,4-6H2,1-2H3;2*1H3,(H,3,4) |
Clave InChI |
WDFNNSIVYMBVEA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=C(C)CO)CO.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1-{1-[5-(2-hydroxy-ethoxy)-pyridin-2-yl]-1H-pyrazol-3-yl}-ethyl)-3H-1,3-benzothiazol-2-one](/img/structure/B14111634.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14111637.png)


![TBDMS(-2)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]D-Araf(b)-uracil-1-yl](/img/structure/B14111656.png)
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile](/img/structure/B14111663.png)
![2-(2-Hydroxyethyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111672.png)
![[6-Ethoxy-5-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14111685.png)




![N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14111706.png)
![N-(2-ethyl-6-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14111723.png)
